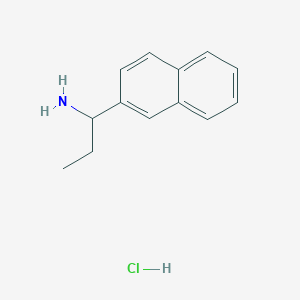

1-(Naphthalen-2-yl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13800644

Molecular Formula: C13H16ClN

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16ClN |

|---|---|

| Molecular Weight | 221.72 g/mol |

| IUPAC Name | 1-naphthalen-2-ylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H |

| Standard InChI Key | CTQRODCNABQFFX-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |

| Canonical SMILES | CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound consists of a naphthalen-2-yl group (a bicyclic aromatic system) bonded to a propane-1-amine backbone, with the amine group protonated as a hydrochloride salt. The (R)-enantiomer is specified in its IUPAC name: (1R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride . The naphthalene moiety contributes hydrophobic character, while the protonated amine enhances water solubility.

Stereochemical Confirmation

Chiral resolution is critical for this compound’s biological activity. The absolute configuration is determined via X-ray crystallography or chiral HPLC . The SMILES notation explicitly denotes the (R)-configuration .

Synthesis and Industrial Preparation

Synthetic Pathways

While detailed synthetic protocols are proprietary, general methods involve:

-

Asymmetric Synthesis of the Amine: Catalytic enantioselective reduction of a ketone precursor (e.g., 1-(naphthalen-2-yl)propan-1-one) using transition metal catalysts or biocatalysts to yield the (R)-amine .

-

Salt Formation: Treatment of the free amine with hydrochloric acid in anhydrous conditions to precipitate the hydrochloride salt .

Optimization Parameters

-

Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction homogeneity.

-

Temperature Control: Reactions typically proceed at 0–25°C to minimize racemization .

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Physicochemical Properties

Physical Characteristics

Stability and Reactivity

The compound is hygroscopic and requires storage under inert gas (e.g., argon). It undergoes decomposition upon prolonged exposure to light or moisture . The amine group participates in acid-base reactions, while the naphthalene ring enables electrophilic substitution (e.g., nitration, sulfonation) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a chiral building block for bioactive molecules. For example, analogous naphthylamine derivatives are precursors to serotonin-norepinephrine reuptake inhibitors (SNRIs) .

Catalysis and Ligand Design

Its amine functionality allows coordination to metal centers, making it a candidate for asymmetric catalysis. Palladium complexes of similar amines facilitate cross-coupling reactions .

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume